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Compound of Interest |

4-(4-Chlorophenyl)-1,3-thiazol-5-
Compound Name: )
amine
CAS No.: 1249232-71-0
Cat. No.; B2412834
\ J

InChlKey: AWTRFFRSGLDMCK-UHFFFAOYSA-N Compound Class: 5-Aminothiazole /
Heterocyclic Building Block

Chemical Identity & Structural Properties

The compound 4-(4-chlorophenyl)-1,3-thiazol-5-amine is a specialized heterocyclic scaffold.
Unlike the more common 2-aminothiazoles (found in drugs like Dasatinib), the 5-aminothiazole
core represents a distinct chemical space with unique electronic properties and reactivity
profiles, increasingly utilized in fragment-based drug discovery (FBDD) for targeting protein-
protein interactions (PPIs).

Core Identifiers
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Property Data
IUPAC Name 4-(4-chlorophenyl)-1,3-thiazol-5-amine
Common Name 5-Amino-4-(4-chlorophenyl)thiazole

Not widely listed; typically referenced by MDL:
CAS Registry Y ypicaly Y

MFCD16669844
) INChI=1S/C9H7CIN2S/c10-7-3-1-6(2-4-7)8-
InChl String
9(11)13-5-12-8/h1-5H,11H2
SMILES Nclscc(cl)c2cece(Cl)ec2
Molecular Formula CoH7CIN2S
Molecular Weight 210.68 g/mol

Physicochemical Profile

e LogP (Predicted): 2.6 — 2.9 (Lipophilic, suitable for CNS penetration)
o TPSA: ~41 A2 (High membrane permeability potential)

e pKa (Conjugate Acid): ~3.5 — 4.0 (The 5-amino group is weakly basic due to resonance
delocalization into the thiazole ring)

» Stability: The free amine is prone to oxidation; typically stored as a hydrochloride salt (HCI)
or generated in situ.

Synthesis & Manufacturing Methodology

The synthesis of 5-aminothiazoles is chemically distinct from the Hantzsch synthesis used for
2-aminothiazoles. The following protocol describes a robust, self-validating 4-step pathway
starting from commercially available 4-chlorophenacyl bromide. This route avoids the instability
of thioformamide by using a deamination strategy.

Synthetic Pathway Logic

e Cyclization: Construct the thiazole ring with a 2-amino handle (easy to form via thiourea).
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e Deamination: Remove the 2-amino group to yield the 4-arylthiazole core.

» Functionalization: Electrophilic aromatic substitution (Nitration) selectively targets the C5
position.

e Reduction: Convert the nitro group to the final amine.

Visualization: Reaction Workflow
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Click to download full resolution via product page

Caption: Step-wise synthetic route from phenacyl bromide to 5-aminothiazole via deamination-
nitration sequence.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

o Reagents: 4-Chlorophenacyl bromide (1.0 eq), Thiourea (1.1 eq), Ethanol.

o Procedure: Reflux reagents in ethanol for 2 hours. The product precipitates upon cooling.
e Validation: TLC (Hexane:EtOAc 1:1) shows disappearance of starting bromide.

Step 2: Deamination to 4-(4-chlorophenyl)thiazole

e Reagents: Sodium nitrite (2.5 eq), Hypophosphorous acid (HsPOz2), Water/Acetic Acid.

e Mechanism: Diazotization of the 2-amine followed by reductive elimination of N-.

e Procedure: Dissolve intermediate in acid at 0°C. Add NaNO:z slowly. Stir for 1h, then
neutralize.

o Critical Control: Temperature must remain <5°C during addition to prevent side reactions.
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Step 3: C5-Nitration
e Reagents: Fuming HNOs, Conc. H2SOa.

e Procedure: Dissolve thiazole in H2SOa4 at 0°C. Add HNOs dropwise. The electrophilic attack
occurs exclusively at C5 due to the directing effect of the sulfur and the steric bulk of the C4-
aryl group.

o Safety: Exothermic reaction; use an ice bath.
Step 4: Reduction to Target Amine
e Reagents: Stannous Chloride (SnClz2-2H20), Ethanol/HCI.

e Procedure: Reflux the nitro compound with SnClz for 3 hours. Neutralize with NaOH to
release the free base.

 Purification: Recrystallization from ethanol/water.

Pharmacological Potential & Mechanism

While often used as a chemical building block, the 5-aminothiazole scaffold has emerged as a
privileged structure in targeting Prolyl Oligopeptidase (PREP) and modulating
neurodegenerative pathways.

Mechanism of Action: PREP Modulation

Research indicates that 5-aminothiazoles can bind to a novel site on PREP, distinct from the
catalytic active site. This allosteric modulation is critical for affecting protein-protein interactions
(PPIs) involving alpha-synuclein, a key protein in Parkinson's disease pathology.

» Target: Prolyl Oligopeptidase (PREP).
» Effect: Modulates PREP-mediated alpha-synuclein aggregation.

e Relevance: Neuroprotection, Autophagy enhancement.

Signaling Pathway Visualization
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Caption: Pharmacological mechanism of 5-aminothiazoles in modulating PREP and alpha-

synuclein pathways.

Safety & Handling (SDS Summary)

Signal Word:WARNING
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Hazard Class Statement Precaution

- _ Do not eat, drink, or smoke
Acute Toxicity H302: Harmful if swallowed. h )
when using.

. L o Wear nitrile gloves (min
Skin Irritation H315: Causes skin irritation.

0.11mm).
o H319: Causes serious eye
Eye Irritation o Wear safety goggles.
irritation.
H335: May cause respiratory )
STOT-SE Use in a fume hood.

irritation.

Storage: Store at 2—-8°C under inert atmosphere (Argon/Nitrogen). The free amine is light and

air sensitive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: 4-(4-Chlorophenyl)-1,3-thiazol-5-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b2412834#inchikey-awtrffrsgldmck-uhfffaoysa-n-
research-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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